molecular formula C8H5BrClN B13564354 2-Bromo-6-chloro-4-methylbenzonitrile

2-Bromo-6-chloro-4-methylbenzonitrile

Katalognummer: B13564354
Molekulargewicht: 230.49 g/mol
InChI-Schlüssel: HZIYYMOYABJDSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-chloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylbenzonitrile typically involves the bromination and chlorination of 4-methylbenzonitrile. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-chloro-4-methylbenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chloro-4-methylbenzonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.

    2-Chloro-4-methylbenzonitrile: Similar structure but lacks the bromine atom.

    4-Methylbenzonitrile: Lacks both bromine and chlorine atoms

Uniqueness

2-Bromo-6-chloro-4-methylbenzonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and applications .

Eigenschaften

Molekularformel

C8H5BrClN

Molekulargewicht

230.49 g/mol

IUPAC-Name

2-bromo-6-chloro-4-methylbenzonitrile

InChI

InChI=1S/C8H5BrClN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3

InChI-Schlüssel

HZIYYMOYABJDSF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)Br)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.